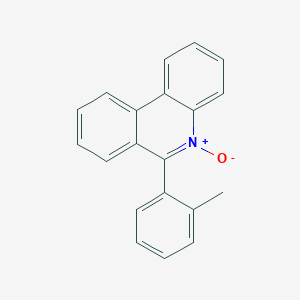
6-(2-Methylphenyl)phenanthridine, 5-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-methylphenyl)-5-oxido-phenanthridine is an organic compound that belongs to the class of phenanthridine derivatives. Phenanthridine derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound’s structure consists of a phenanthridine core with a 2-methylphenyl group and an oxido group attached, which contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-methylphenyl)-5-oxido-phenanthridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylphenylamine and phenanthridine.
Oxidation: The phenanthridine core is oxidized to introduce the oxido group. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
Industrial Production Methods
Industrial production of 6-(2-methylphenyl)-5-oxido-phenanthridine may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-methylphenyl)-5-oxido-phenanthridine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxido group, potentially converting it to a hydroxyl group.
Substitution: The phenanthridine core allows for substitution reactions, where different substituents can be introduced at specific positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Applications De Recherche Scientifique
6-(2-methylphenyl)-5-oxido-phenanthridine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Studies: It is used in biological assays to investigate its effects on cellular processes and pathways.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Material Science: Its unique chemical properties make it a candidate for the development of novel materials with specific functionalities.
Mécanisme D'action
The mechanism of action of 6-(2-methylphenyl)-5-oxido-phenanthridine involves its interaction with molecular targets such as DNA and proteins. The oxido group allows the compound to form covalent bonds with nucleophilic sites on DNA, leading to the inhibition of DNA replication and transcription. Additionally, the compound may interact with specific enzymes and receptors, modulating their activity and affecting cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenanthridine: The parent compound, which lacks the 2-methylphenyl and oxido groups.
6-(2-methylphenyl)-phenanthridine: Similar structure but without the oxido group.
5-oxido-phenanthridine: Lacks the 2-methylphenyl group.
Uniqueness
6-(2-methylphenyl)-5-oxido-phenanthridine is unique due to the presence of both the 2-methylphenyl and oxido groups, which confer distinct chemical and biological properties. The combination of these groups enhances the compound’s reactivity and potential for diverse applications in medicinal chemistry and material science.
Propriétés
Numéro CAS |
32317-29-6 |
|---|---|
Formule moléculaire |
C20H15NO |
Poids moléculaire |
285.3 g/mol |
Nom IUPAC |
6-(2-methylphenyl)-5-oxidophenanthridin-5-ium |
InChI |
InChI=1S/C20H15NO/c1-14-8-2-3-9-15(14)20-18-12-5-4-10-16(18)17-11-6-7-13-19(17)21(20)22/h2-13H,1H3 |
Clé InChI |
LRUGJQRGTMNCDA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=[N+](C3=CC=CC=C3C4=CC=CC=C42)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(3-aminoisoquinolin-4-yl)phenyl]acetamide](/img/structure/B14012092.png)
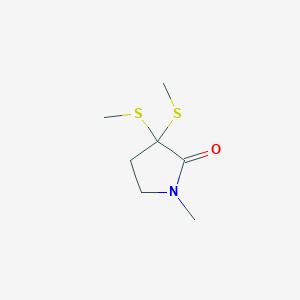
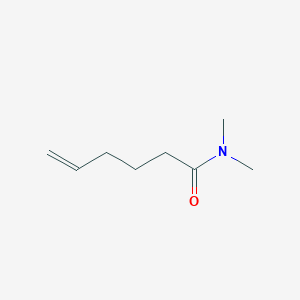
![2-((2-Methyl-[1,1'-biphenyl]-3-YL)methyl)isoindoline-1,3-dione](/img/structure/B14012104.png)
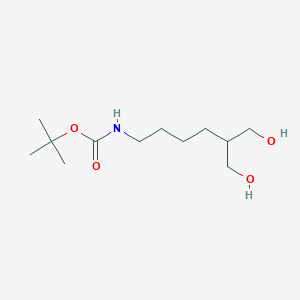
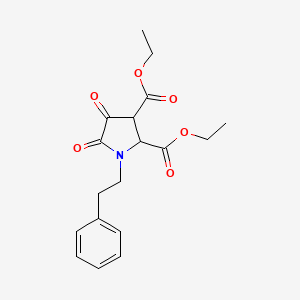
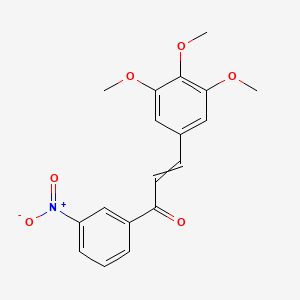
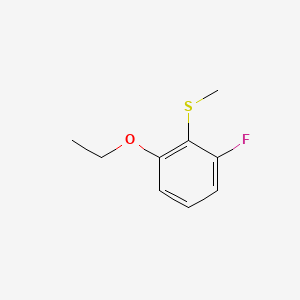
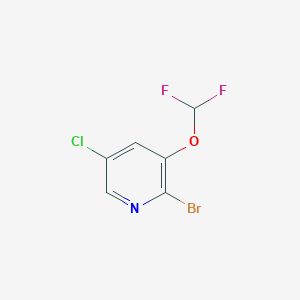




![Cyclohexanecarboxylicacid, 1-[(2-cyanophenyl)methyl]-2-oxo-, ethyl ester](/img/structure/B14012180.png)
